beta-Estradiol;E2;17beta-Estradiol;17beta-Oestradiol

Estrogen receptor pharmacology Competitive binding assay Relative binding affinity

17β-Estradiol (E2, CAS 50-28-2) is the principal endogenous estrogen in humans and the reference agonist for estrogen receptor (ER) pharmacology, binding human ERα and ERβ with sub-nanomolar affinity (Ki ≈ 0.65 nM). Its relative binding affinity (RBA) is defined as 100 for both ERα and ERβ, making it the universal benchmark against which all estrogenic ligands are calibrated.

Molecular Formula C25H36O3
Molecular Weight 384.6 g/mol
Cat. No. B14064298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Estradiol;E2;17beta-Estradiol;17beta-Oestradiol
Molecular FormulaC25H36O3
Molecular Weight384.6 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
InChIInChI=1S/C25H36O3/c1-3-4-5-6-7-24(27)28-23-13-12-22-21-10-8-17-16-18(26)9-11-19(17)20(21)14-15-25(22,23)2/h9,11,16,20-23,26H,3-8,10,12-15H2,1-2H3/t20?,21?,22?,23?,25-/m0/s1
InChIKeyRFWTZQAOOLFXAY-RRKYFUOXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17β-Estradiol (E2) Procurement: Core Identity, ER Binding Profile, and Why Source Selection Matters


17β-Estradiol (E2, CAS 50-28-2) is the principal endogenous estrogen in humans and the reference agonist for estrogen receptor (ER) pharmacology, binding human ERα and ERβ with sub-nanomolar affinity (Ki ≈ 0.65 nM) [1]. Its relative binding affinity (RBA) is defined as 100 for both ERα and ERβ, making it the universal benchmark against which all estrogenic ligands are calibrated [2]. This unique status as the physiological gold-standard agonist—rather than a synthetic or non-human surrogate—directly informs both experimental design and procurement decisions, because only authentic 17β-E2 reliably recapitulates the full spectrum of endogenous ER signaling without introducing synthetic-ligand biases.

17β-Estradiol: Why In-Class Estrogen Substitution Produces Non-Equivalent Experimental and Therapeutic Outcomes


Although estrone (E1), estriol (E3), 17α-estradiol, and ethinyl estradiol (EE) all occupy the same orthosteric ER binding pocket, their quantitative binding affinities, ERα/ERβ selectivity ratios, and metabolic half-lives diverge dramatically from 17β-estradiol. Estrone exhibits only 60% (ERα) and 37% (ERβ) of 17β-E2’s RBA, while estriol drops to 14% (ERα) and 21% (ERβ) [1]. The diastereomer 17α-estradiol shows severely attenuated binding (RBA 7% ERα, 2% ERβ) [1], and EE, though more potent at ERα (RBA ~190), has roughly half the ERβ affinity of 17β-E2, fundamentally altering the ERα/ERβ activation ratio [2]. These quantitative differences mean that substituting any in-class analog for authenticated 17β-estradiol introduces both potency shifts and subtype-selectivity distortions that cannot be corrected by simple dose adjustment.

17β-Estradiol: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


ERα and ERβ Relative Binding Affinity: 17β-Estradiol vs. Estrone, Estriol, and 17α-Estradiol

17β-Estradiol is the reference standard (RBA ≡ 100) for estrogen receptor binding. Estrone (E1) shows substantially lower affinity at both subtypes (ERα RBA = 60, ERβ RBA = 37). Estriol (E3) is weaker still (ERα RBA = 14, ERβ RBA = 21). The 17α diastereomer is nearly inactive (ERα RBA = 7, ERβ RBA = 2) [1]. These data demonstrate that 17β-E2 uniquely provides maximal and balanced ERα/ERβ engagement among endogenous estrogens; substituting any analog yields predictable but substantial losses in receptor occupancy.

Estrogen receptor pharmacology Competitive binding assay Relative binding affinity

ERα vs. ERβ Subtype Selectivity: 17β-Estradiol Compared to Ethinyl Estradiol (EE)

17β-Estradiol binds ERα and ERβ with approximately equal high affinity (RBA 100 for both). In contrast, ethinyl estradiol (EE) displays marked ERα selectivity: its binding affinity for ERα is approximately twice that of 17β-E2, while its affinity for ERβ is only about one-half that of 17β-E2 [1]. This translates to an estimated ERα/ERβ affinity ratio of ~4:1 for EE, versus ~1:1 for 17β-E2. The divergent subtype selectivity profile has direct physiological consequences: EE disproportionately drives ERα-mediated hepatic effects (e.g., coagulation factor synthesis) compared to 17β-E2 [2].

ERα/ERβ selectivity Contraceptive estrogen pharmacology Receptor binding affinity

Functional Agonist Potency (EC50): 17β-Estradiol as Reference Agonist in Yeast ER Transactivation Assays

In yeast-based functional assays stably expressing human ERα and ERβ, 17β-estradiol serves as the reference full agonist with defined EC50 values. While absolute EC50 varies by expression system, the standardized relative estrogenic potency (REP = EC50_17βE2 / EC50_test) anchors all comparisons. Compounds with REP < 1.0 (e.g., genistein, REP ≈ 0.004–0.28 depending on subtype) are weaker agonists, while synthetic estrogens like dienestrol and hexestrol can exceed REP = 1.0 under specific conditions [1]. Critically, 17β-E2's intrinsic activity (Emax) is defined as 100% in these systems, meaning that any substituted analog must be validated for both potency and efficacy relative to this standard; compounds with lower Emax behave as partial agonists in certain tissues [1].

Estrogen receptor transactivation EC50 Recombinant yeast assay

Metabolic Half-Life and Pharmacokinetic Differentiation: 17β-Estradiol vs. Ethinyl Estradiol and Estetrol in Combined Oral Contraceptives

In a comparative pharmacokinetic analysis of estrogens used in combined oral contraceptives, 17β-estradiol exhibits a terminal half-life of approximately 35 hours, sustained by metabolic interconversion with estrone (E1), which serves as a circulating reservoir for back-conversion to active E2 [1]. Ethinyl estradiol (EE) has a substantially shorter half-life of approximately 12 hours due to extensive conjugation [1]. Estetrol (E4) has an intermediate half-life of ~28 hours but does not undergo metabolic interconversion. 17β-E2's long functional half-life, driven by the E1↔E2 equilibrium, provides more stable receptor occupancy over the dosing interval compared to EE, which exhibits sharper peak-to-trough fluctuations [1].

Pharmacokinetics Half-life Metabolic stability

Oral Bioavailability and First-Pass Metabolism: 17β-Estradiol’s Requirement for Micronization or Esterification

17β-Estradiol has inherently low oral bioavailability (<5% [1]) due to extensive first-pass metabolism to estrone and estrone conjugates, necessitating specialized formulation strategies: micronization or esterification (e.g., estradiol valerate, E2V) to achieve therapeutic systemic exposure. In contrast, ethinyl estradiol (EE) possesses good oral bioavailability without such formulation requirements, and estetrol (E4) also shows good oral bioavailability [1]. This formulation-dependence of 17β-E2 is a critical procurement consideration: the specific physical form (micronized, valerate ester, hemihydrate) directly determines systemic exposure and must be matched to the intended route of administration and experimental design.

Oral bioavailability First-pass metabolism Formulation

17β-Hydroxyl Configuration as a Structural Determinant of ER Binding: Head-to-Head Comparison with 17-Keto (Estrone) and 17α-OH Analogs

The 17β-hydroxyl group is a critical pharmacophoric element for high-affinity ER binding. 17β-Estradiol (17β-OH) achieves RBA = 100 for both ERα and ERβ. Its C17 oxidation product, estrone (17-keto, E1), shows reduced affinity (ERα RBA = 60, ERβ RBA = 37). The C17 epimer, 17α-estradiol (17α-OH), displays severely impaired binding (ERα RBA = 7, ERβ RBA = 2) [1]. A systematic structure-activity study of 74 steroidal analogs further confirmed that the 17β-OH orientation is a dominant determinant of ER binding affinity, and that conversion to a 17-keto group or inversion to 17α-OH consistently reduces affinity across both ER subtypes [2]. These structure-activity data demonstrate that the 17β-hydroxyl configuration is not a minor stereochemical detail but a binding-critical feature that no in-class analog can replicate with equivalent affinity.

Structure-activity relationship 17β-hydroxyl ER binding

17β-Estradiol: Priority Application Scenarios Where Authentic E2 Procurement Is Evidence-Required


Positive Control and Potency Calibrator in ER Transactivation Assays

17β-Estradiol is the universal reference full agonist (REP ≡ 1.0, Emax ≡ 100%) in recombinant yeast and mammalian ER transactivation systems [1]. Any ER functional assay intended for publication, regulatory submission, or compound library screening MUST use authenticated 17β-E2 as the internal positive control to establish the upper bound of ER activation against which all test compounds are normalized. Substitution with estrone, estriol, or a synthetic estrogen invalidates potency comparisons across studies [1].

In Vivo Estrogen Replacement in Ovariectomized Rodent Models Requiring Physiological ERα/ERβ Balance

For metabolic, neuroprotective, or cardiovascular studies in ovariectomized rodents, 17β-E2 is the only estrogen that simultaneously achieves high and balanced ERα/ERβ occupancy (RBA 100:100) [1], unlike ethinyl estradiol, which biases signaling toward ERα (ERα/ERβ ratio ~4:1) [2]. Procurement of 17β-E2 (rather than EE) is essential when the experimental hypothesis requires recapitulation of endogenous, physiologically balanced ER signaling rather than a synthetic, ERα-skewed pharmacology [2].

Pharmacokinetic Studies Requiring Sustained Estrogen Exposure via the Endogenous E1↔E2 Reservoir

17β-Estradiol's uniquely long functional half-life (~35 hours), driven by metabolic interconversion with the estrone reservoir [1], makes it the preferred estrogen for experimental protocols requiring stable plasma concentrations over extended dosing intervals. Ethinyl estradiol's shorter half-life (~12 hours) and lack of endogenous interconversion produce greater peak-to-trough variability, confounding studies of sustained estrogenic effects [1].

Structure-Activity Relationship (SAR) Studies Requiring a Defined C17 Stereochemical Reference

The 17β-hydroxyl configuration is the dominant pharmacophoric determinant of ER binding affinity: oxidation to estrone (17-keto) reduces RBA by 40–63%, and epimerization to 17α-estradiol reduces RBA by 93–98% [1][2]. SAR programs that systematically modify the estrane scaffold must use analytically verified 17β-E2 as the stereochemical benchmark to quantify the binding cost of any C17 modification. Procurement must include a certificate of analysis confirming stereochemical purity (17β ≥ 98%; 17α ≤ 0.5%) to ensure interpretable SAR data [2].

Quote Request

Request a Quote for beta-Estradiol;E2;17beta-Estradiol;17beta-Oestradiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.